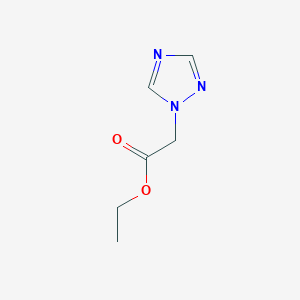

Ethyl 1H-1,2,4-triazol-1-ylacetate

Descripción general

Descripción

Ethyl 1H-1,2,4-triazol-1-ylacetate, also known as EA, is a chemical compound with significant research interest due to its potential applications in various fields. It has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol .

Synthesis Analysis

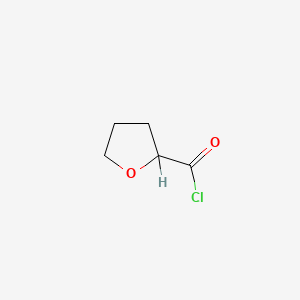

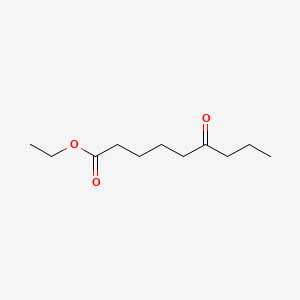

The synthesis of Ethyl 1H-1,2,4-triazol-1-ylacetate can be achieved from 1,2,4-Triazole and Ethyl chloroacetate . In a study, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of Ethyl 1H-1,2,4-triazol-1-ylacetate was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl 1H-1,2,4-triazol-1-ylacetate is 277.5±42.0 °C, and its predicted density is 1.25±0.1 g/cm3 . Its pKa is predicted to be 2.29±0.10 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

1,2,4-Triazole-containing scaffolds, such as Ethyl 1H-1,2,4-triazol-1-ylacetate, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are extensively observed in nature and metabolic systems which are vital for living creatures .

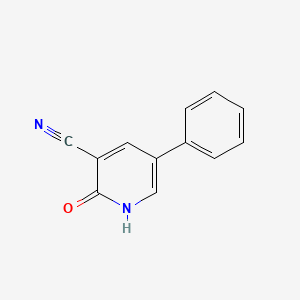

Anticancer Agents

Ethyl 1H-1,2,4-triazol-1-ylacetate derivatives have shown promising cytotoxic activity against various cancer cell lines . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have shown promising cytotoxic activity .

Antimicrobial Agents

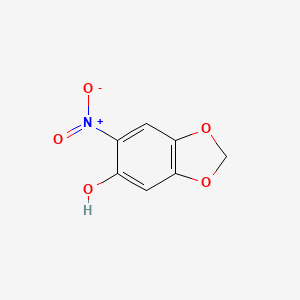

1,2,4-Triazole products, due to having N–C–S linkage in the skeleton, have been introduced as an antimicrobial agent .

Pharmaceuticals

Various medicines such as Fluconazole, Flupoxam, and Anastrozole contain the 1,2,4-triazole group .

Agrochemistry

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Materials Sciences

1,2,4-Triazoles, due to their unique structure and properties, are used in materials sciences .

Organic Catalysts

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are used as organic catalysts .

Efficient and Sustainable Synthesis

A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, has been reported . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .

Propiedades

IUPAC Name |

ethyl 2-(1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXLIKDTQXSKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299343 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1H-1,2,4-triazol-1-ylacetate | |

CAS RN |

56563-01-0 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the role of Ethyl 1H-1,2,4-triazol-1-ylacetate in the synthesis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione?

A: Ethyl 1H-1,2,4-triazol-1-ylacetate serves as a starting material in the multi-step synthesis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione. The abstract states that the title compound (4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione) "was prepared by the reaction of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate with hydrazine and phenyl isothiocyanate." [] This suggests that Ethyl 1H-1,2,4-triazol-1-ylacetate undergoes a series of reactions, first with hydrazine and then with phenyl isothiocyanate, ultimately leading to the formation of the final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)